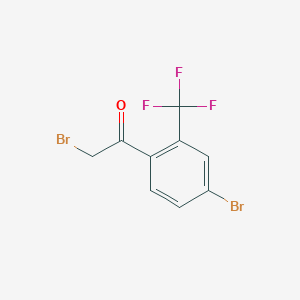

4-Bromo-2-(trifluoromethyl)phenacyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-2-(trifluoromethyl)phenacyl bromide” is a chemical compound . It is used in laboratory settings . The chemical formula is not explicitly mentioned in the sources .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of sulfonyl urea with 4-(trifluoromethyl)phenacyl bromide . Another method involves the bromination of acetophenone in the presence of anhydrous aluminum chloride .Molecular Structure Analysis

The molecular weight of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is 299.11 . The exact molecular structure of “4-Bromo-2-(trifluoromethyl)phenacyl bromide” is not provided in the sources.Chemical Reactions Analysis

In one reaction, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone . More specific reactions involving “4-Bromo-2-(trifluoromethyl)phenacyl bromide” are not detailed in the sources.Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 49-51°C . More specific physical and chemical properties are not provided in the sources.科学的研究の応用

Synthetic Chemistry Applications

4-Bromo-2-(trifluoromethyl)phenacyl bromide serves as a precursor in the synthesis of a series of new 2-(4-bromophenyl)-2-oxoethyl benzoates. These compounds have been synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids. The reactions proceed under mild conditions, yielding high purity products. These synthesized compounds were further characterized by mass spectra, elemental analysis, melting points, and confirmed through single-crystal X-ray diffraction studies. Their molecular conformations and flexibility have been studied, showing that they tend to form specific torsion angles, indicating a structured conformational behavior. Moreover, these compounds displayed mild anti-oxidant abilities when compared to standard anti-oxidants, showcasing their potential in developing new materials with desired properties (C. S. C. Kumar et al., 2014).

Derivatization in Analytical Chemistry

4-Bromo-2-(trifluoromethyl)phenacyl bromide has been used in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography (HPLC). The reagent used, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, is prepared from 4'-bromo-2-diazoacetophenone and has shown to react with carboxylate salts to form ester derivatives. These derivatives facilitate spectrophotometric detection in HPLC, highlighting the compound's utility in enhancing analytical methodologies for detecting and quantifying carboxylic acids in complex mixtures (S. Ingalls et al., 1984).

Organic Synthesis and Heterocyclic Compounds

Phenacyl bromides, including 4-Bromo-2-(trifluoromethyl)phenacyl bromide, are essential intermediates in synthesizing heterocyclic compounds. They serve as building blocks in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds and other industrially significant scaffolds. Recent synthetic advances have utilized phenacyl bromides to efficiently synthesize a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds through one-pot multicomponent reactions (Rajesh H. Vekariya et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIDPCOPPUJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-bromo-2-(trifluoromethyl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

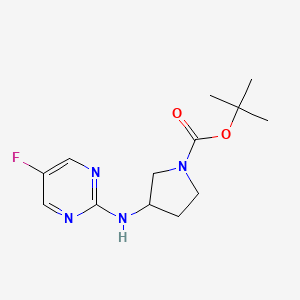

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

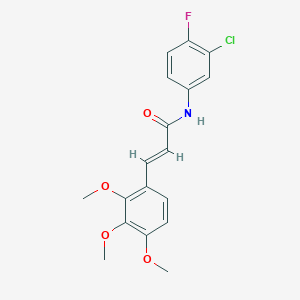

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

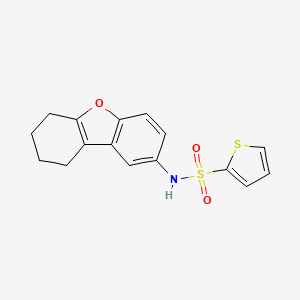

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)

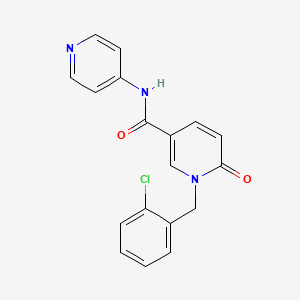

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)